molecular formula C6H6BrN B046623 2-Bromoaniline CAS No. 615-36-1

2-Bromoaniline

Cat. No. B046623
CAS RN: 615-36-1
M. Wt: 172.02 g/mol
InChI Key: AOPBDRUWRLBSDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromoaniline and its derivatives has been extensively explored in the literature. For instance, a palladium-catalyzed carbonylative synthesis of 2-aminbenzoxazinones from 2-bromoanilines and isocyanates demonstrates the versatility of 2-bromoaniline as a starting material. This method uses [Mo(CO)6] as a solid CO source, offering a convenient approach to various products in good yields (Wu et al., 2013). Additionally, the synthesis of 2,6-dialkyl-4-bromoaniline showcases the compound's adaptability in creating substituted anilines through controlled bromination reactions (Jin Zi-lin, 2009).

Molecular Structure Analysis

The molecular structure of 2-bromoaniline features a bromine atom ortho to the amino group on the benzene ring, which influences its reactivity and the types of chemical reactions it can undergo. This structure is pivotal in synthesizing complex molecules, demonstrated by the efficient creation of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, highlighting the compound's capacity for structural diversity and reactivity (Rizwan et al., 2021).

Chemical Reactions and Properties

2-Bromoaniline participates in various chemical reactions, underlining its chemical properties. A notable reaction is its use in palladium-catalyzed carbonylation with 2-formylbenzoic acid, efficiently synthesizing functionalized isoindolinones. This process underscores the compound's utility in forming carbon-carbon and carbon-nitrogen bonds, essential for organic synthesis (Natte et al., 2014).

Scientific Research Applications

  • Synthesis of Indoles and Isoindolinones : It's used in synthesizing 3-substituted indoles through a palladium-assisted reaction (Kasahara et al., 1986) and for the synthesis of functionalized isoindolinones via palladium-catalyzed carbonylation with 2-formylbenzoic acid and 2-halobenzaldehydes (Natte et al., 2014).

  • DNA Research : It is used to induce transition mutations in single-stranded DNA in vivo (Howard & Tessman, 1964).

  • Synthesis of Dihydroindole and Indole Derivatives : 2-Bromoaniline is utilized in synthesizing these derivatives from Baylis–Hillman adducts (Kim et al., 2009).

  • Synthesis of 2-Aminobenzoxazinones : It is used in synthesizing 2-aminobenzoxazinones, a class of organic compounds (Wu et al., 2013).

  • Catalysis : 2-Bromoaniline acts as a recyclable catalyst for the synthesis of 2-methyl-4-anilino-1,2,3,4-tetrahydroquinolines (Rajender & Palaniappan, 2014).

  • Larock Heteroannulation : It's employed in the synthesis of 2,3-disubstituted indoles via Larock heteroannulation (Batail et al., 2011).

  • Toxicology Studies : 2-Bromoaniline increases hepatic and renal toxicity, making it a subject of study in toxicology (Valentovic et al., 1992).

  • Polymer Science : Poly(2-bromoaniline) has been studied for its conductivity and molar mass (Stejskal et al., 2002).

Safety And Hazards

2-Bromoaniline is considered hazardous. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-bromoaniline
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InChI

InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AOPBDRUWRLBSDB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)N)Br
Source PubChem
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Molecular Formula

C6H6BrN
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DSSTOX Substance ID

DTXSID5060645
Record name 2-Bromoaniline
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Molecular Weight

172.02 g/mol
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Physical Description

Brown solid; mp = 27-32 deg C; [Alfa Aesar MSDS]
Record name 2-Bromoaniline
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Vapor Pressure

0.04 [mmHg]
Record name 2-Bromoaniline
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Product Name

2-Bromoaniline

CAS RN

615-36-1
Record name 2-Bromoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,240
Citations
Y Şahin, S Peŗin, M Şahin… - Journal of applied polymer …, 2003 - Wiley Online Library
… The intensity of the oxidation peak of 2-bromoaniline decreased and shifted to higher … of 2-bromoaniline. The electrochemistry of the monomers (aniline and 2-bromoaniline) was quite …
Number of citations: 24 onlinelibrary.wiley.com
A Gök, B Sari, M Talu - Journal of applied polymer science, 2005 - Wiley Online Library
… In this study homopolymers and composites based on 2-bromoaniline and furan were synthesized by oxidative coupling using different oxidants. The resultant composites of P2BrAn …
Number of citations: 28 onlinelibrary.wiley.com
B Rajender, S Palaniappan - Catalysis Communications, 2014 - Elsevier
… (2-bromoaniline). Higher bromine weight percentage on polyaniline salt indicated that poly(2-bromoaniline) contains bromide dopant, ie, formation of poly(2-bromoaniline)-bromide salt. …
Number of citations: 3 www.sciencedirect.com
PE Weller, RP Hanzlik - Journal of Labelled Compounds and …, 1988 - Wiley Online Library
… Para-nhtbn of ace(aniIide, ortho-bmmination, nitro reduction, and reductive diazotization to 2-bromoaniline proved unfeasible because of amide hydrolysis during reduction of 2-bromo-4…
J Stejskal - Polymer international, 2005 - Wiley Online Library
… the conductivity of poly(2-bromoaniline) is considerably lower,33 … The pair of comonomers, aniline and 2-bromoaniline, is well … The selection of 2-bromoaniline for the present study has …
Number of citations: 19 onlinelibrary.wiley.com
J Stejskal, M Trchová, J Prokeš - Collection of Czechoslovak …, 2002 - cccc.uochb.cas.cz
… In the present study, both modification approaches are combined by using an aniline derivative, 2-bromoaniline, as a monomer and by preparing colloidal poly(2-bromoaniline) (PBANI) …
Number of citations: 7 cccc.uochb.cas.cz
US Waware, M Rashid… - Journal of Advanced …, 2014 - ingentaconnect.com
… unit of aniline and 2-bromoaniline has been carried out by … Poly(2-bromoaniline) and its copolymer show much better … suggest that aniline and 2-bromoaniline units were distributed …
Number of citations: 2 www.ingentaconnect.com
MO Terpko, RF Heck - Journal of the American Chemical Society, 1979 - ACS Publications
… Methacrylic acid, 2-bromoaniline, and cinnamoyl chloride were used as received from the Aldrich Chemical Co. 1-Bromostyrene,6 3-phenyl-2-butenoic acid,7 tri-o-tolylphosphine,8 and …
Number of citations: 102 pubs.acs.org
K Othmen, P Boule - Journal of Photochemistry and Photobiology A …, 2000 - Elsevier
… formed with a very low yield, but they have HPLC retention times and UV spectra very similar with those of products obtained and isolated from irradiated solutions of 2-bromoaniline as …
Number of citations: 12 www.sciencedirect.com
MAV Ribeiro da Silva, AI Ferreira… - Bulletin of the Chemical …, 2006 - journal.csj.jp
… For 2-bromoaniline, the energy equivalent of the calorimeter was determined as "ðcalorÞ ž 25175:1 Æ 1:6 JKĀ1. The excellent agreement, previously obtained in this laboratory,13 …
Number of citations: 39 www.journal.csj.jp

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